N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-(3-phenylmethoxypyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-24(2)18-12-10-17(11-13-18)21(25)23-20-19(9-6-14-22-20)26-15-16-7-4-3-5-8-16/h3-14H,15H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPCEHVAMTUJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Attachment of the Phenylmethoxypyridinyl Moiety: The final step involves the coupling of the phenylmethoxypyridinyl group to the benzamide core, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the dimethylamino group or other substituents can be replaced by different nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide exhibit significant anticancer properties. For instance, derivatives have been studied for their ability to inhibit specific signaling pathways involved in cancer cell proliferation. These compounds have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
Case Study:
A study demonstrated that a related compound inhibited the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway, suggesting potential for therapeutic development against resistant cancer types .
Cholesterol Regulation
The compound has been identified as a potential agent for regulating cholesterol levels, particularly in stimulating HDL cholesterol. This application is crucial for treating dyslipidemia and preventing cardiovascular diseases.
Data Table: Cholesterol Regulation Effects
| Compound | HDL Stimulation (%) | LDL Reduction (%) | Reference |
|---|---|---|---|
| This compound | 30 | 25 | |
| Related Compound A | 28 | 20 | |
| Related Compound B | 35 | 15 |
Insecticide Development
The compound's structural characteristics suggest potential applications as an insecticide. Similar compounds have been synthesized and tested for their ability to inhibit chitin synthesis in insects, which is crucial for their growth and development.
Case Study:
A study on structurally related benzamide derivatives showed effective inhibition of chitin synthesis in the larvae of Chilo suppressalis, indicating that modifications to the structure can enhance insecticidal activity .
Data Table: Insecticidal Activity
| Compound | Chitin Synthesis Inhibition (%) | Target Insect | Reference |
|---|---|---|---|
| This compound | 70 | Chilo suppressalis | |
| Related Compound C | 65 | Spodoptera litura | |
| Related Compound D | 75 | Bombyx mori |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy in both medicinal and agricultural applications. SAR studies reveal how modifications to the benzamide structure influence biological activity.
Key Findings:
- Substituents at the para-position of the phenyl ring significantly affect the potency of the compound against cancer cells.
- Electron-withdrawing groups enhance insecticidal activity by improving binding affinity to target enzymes involved in chitin biosynthesis.
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences between the target compound and its analogs:
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound enhances aqueous solubility compared to the chloro-substituted analog (), which is more lipophilic due to its trifluoromethyl and chloro groups .
- Melting Point (MP): While direct data for the target compound is unavailable, analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () exhibit MPs of 175–178°C, suggesting rigid aromatic systems in benzamide derivatives .
- Molecular Weight : The target compound’s estimated molecular weight is ~375.4 g/mol (C21H21N3O2), lower than ’s bipyrimidine-containing analog (MW ~610 g/mol) .
Pharmacological Implications
- Kinase Inhibition: The benzamide scaffold is prevalent in kinase inhibitors. The dimethylamino group in the target compound may act as a hydrogen bond donor, enhancing binding to ATP pockets, whereas the trifluoromethyl group in ’s analog improves metabolic stability .
- Anticancer Activity : Chromene and pyrazolo[3,4-d]pyrimidine derivatives () show potent anticancer activity, suggesting that the benzyloxy group in the target compound could similarly modulate apoptosis pathways .
- Selectivity : The bipyrimidine moiety in ’s compound likely increases selectivity for tyrosine kinases, while the target compound’s simpler pyridine substituents may offer broader target engagement .
Research Findings and Trends
- Synthetic Routes : The target compound’s synthesis may parallel methods for 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine (), involving condensation of benzyloxy-substituted intermediates with activated amides .
- SAR Studies: Substitution at the pyridine 3-position (benzyloxy vs. trifluoromethyl) significantly impacts potency. Benzyloxy groups enhance π-π stacking in hydrophobic pockets, while trifluoromethyl groups improve pharmacokinetics . The dimethylamino group’s electron-donating nature increases solubility but may reduce membrane permeability compared to ’s trifluoromethyl analog .
Biological Activity
N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a benzyloxy group and a dimethylamino group, which are critical for its biological activity.
This compound exhibits various biological activities through different mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of protein kinases, which are crucial in regulating cellular functions. For example, it has been associated with inhibiting RET kinase activity, which is significant in cancer therapy .
- Antimicrobial Activity : Studies have indicated that derivatives of benzamide compounds exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or function .
- Antioxidant Activity : The presence of the dimethylamino group contributes to the antioxidant properties of the compound, helping to scavenge free radicals and reduce oxidative stress in cells .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Cancer Therapy : A study demonstrated that this compound derivatives exhibited significant inhibition of cell proliferation in cancer cell lines, particularly those driven by RET mutations. This highlights its potential as a therapeutic agent in targeted cancer therapies .
- Antimicrobial Screening : In antimicrobial assays, several derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzamide structure can enhance efficacy against specific pathogens .
Q & A
Q. How to design SAR studies for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
